Vilanterol trifenatate is a novel, long-acting β2-adrenoceptor (β2-AR) agonist characterized by a 24-hour duration of action. [] It belongs to the class of drugs known as long-acting beta2-agonists (LABAs) and is primarily investigated for its potential in managing respiratory diseases. [] While not marketed as a single-agent inhalation product, Vilanterol trifenatate is formulated in combination with other active pharmaceutical ingredients like fluticasone furoate and umeclidinium bromide in dry powder inhalers. [, ] These combination inhalers are studied for their efficacy in treating asthma and chronic obstructive pulmonary disease (COPD). [, , , ]
Vilanterol trifenatate is a long-acting beta-2 adrenergic receptor agonist primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. It is often administered in combination with umeclidinium bromide, enhancing bronchodilation and improving lung function. The compound is characterized by its high selectivity for beta-2 adrenergic receptors and prolonged action, making it effective for once-daily dosing.
Vilanterol trifenatate is synthesized from vilanterol, which itself is derived from salmeterol, a well-known beta-2 agonist. The synthesis involves various chemical transformations to achieve the desired pharmacological properties. The compound is marketed under the brand name Anoro Ellipta, produced by GlaxoSmithKline Inc., and has undergone extensive clinical trials to assess its efficacy and safety in treating respiratory conditions .
Vilanterol trifenatate falls under the classification of bronchodilators, specifically as a long-acting beta-2 adrenergic agonist (LABA). This classification is crucial for its therapeutic application in respiratory diseases, where maintaining open airways is essential for patient health.
The synthesis of vilanterol trifenatate has been optimized through various methods to enhance yield and purity. Recent studies have demonstrated a competitive total of six steps with a yield of 57.9%, achieving greater than 99.9% purity in the final product .
Vilanterol trifenatate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. Its chemical formula is .
The synthesis involves several critical reactions:
The reaction conditions are carefully controlled to avoid degradation and ensure high purity levels in the final product, with methodologies developed to minimize impurities during synthesis .
Vilanterol trifenatate exerts its effects by binding selectively to beta-2 adrenergic receptors located on bronchial smooth muscle cells. This binding leads to:
Clinical studies have shown that vilanterol trifenatate provides significant improvements in lung function as measured by forced expiratory volume over one second (FEV1) compared to baseline measurements .
Vilanterol trifenatate is primarily utilized in clinical settings for:
Ongoing research continues to explore additional therapeutic applications and formulations that could enhance its efficacy or reduce side effects associated with long-term use .
Vilanterol trifenatate was engineered to achieve 24-hour bronchodilation through precise structural optimization targeting prolonged receptor interaction. Its design focuses on high β2-adrenoceptor (β2-AR) selectivity, with a subnanomolar binding affinity (pEC₅₀ = 10.37 ± 0.05) and >1,000-fold selectivity over β₁- and β₃-AR subtypes. This minimizes cardiac side effects (β₁) and lipolytic activity (β₃) [7] [6]. Key strategies included:
Table 1: Pharmacological Profile of Vilanterol vs. Reference β₂-Agonists
Compound | β₂-AR pEC₅₀ | β₁/β₂ Selectivity | Functional Half-life (h) |
---|---|---|---|
Vilanterol | 10.37 | >1,000-fold | >22 |
Salmeterol | 10.45 | 850-fold | 12 |
Formoterol | 9.21 | 330-fold | 8 |
Indacaterol | 9.98 | 710-fold | 19 |
Data derived from recombinant receptor assays [7].
Vilanterol evolved from salmeterol’s pharmacophore but features critical modifications to enhance duration and chemical stability:
The molecular formula (C₂₄H₃₃Cl₂NO₅·C₂₀H₁₆O₂) reflects integration of a triphenylacetic acid (trifenatate) counterion, added to improve crystallinity and stability [6] [8].
Vilanterol’s efficacy depends on the (R)-configuration of its β-hydroxyamine core, which exhibits 50-fold higher β₂-AR affinity than the (S)-enantiomer. Industrial synthesis employs:
Vilanterol incorporates an antedrug design to limit systemic exposure:
Table 2: Key Synthetic Routes for Vilanterol Trifenatate
Route | Starting Materials | Critical Steps | Overall Yield | Purity |
---|---|---|---|---|
Original (GSK) | Ethylene glycol, 1,6-dibromohexane | TBDMS protection/deprotection | 10.5% | Not reported |
Optimized (Kilogram-Scale) | 2,6-Dichlorobenzyl bromide, 5-bromopentan-1-ol | Etherification, WFMD purification | 57.9% | >99.9% (HPLC) |
Data synthesized from process chemistry studies [1] [3].
The commercial route eliminates chromatography and hazardous reagents:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7